ethyl N-[amino(trimethylsilyl)methylidene]carbamate
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Overview
Description
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions due to its unique structure, which includes a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[amino(trimethylsilyl)methylidene]carbamate typically involves the reaction of ethyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Ethyl carbamate+Trimethylsilyl chloride→Ethyl N-[amino(trimethylsilyl)methylidene]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[amino(trimethylsilyl)methylidene]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The trimethylsilyl group provides steric hindrance, further stabilizing the compound. The protected amine can then undergo selective reactions, and the protecting group can be removed under specific conditions to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Trimethylsilyl chloride
- N-tert-Butoxycarbonyl-L-phenylalanine
Uniqueness
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is unique due to its combination of a carbamate and a trimethylsilyl group. This combination provides both protection and stability to the amine group, making it highly useful in various synthetic applications. The trimethylsilyl group also allows for easy removal under mild conditions, which is advantageous in multi-step synthesis processes.
Properties
Molecular Formula |
C7H16N2O2Si |
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Molecular Weight |
188.30 g/mol |
IUPAC Name |
ethyl N-[amino(trimethylsilyl)methylidene]carbamate |
InChI |
InChI=1S/C7H16N2O2Si/c1-5-11-7(10)9-6(8)12(2,3)4/h5H2,1-4H3,(H2,8,9,10) |
InChI Key |
AOUUFYVLTJEEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C(N)[Si](C)(C)C |
Origin of Product |
United States |
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